molecular formula C12H13NO3 B8432608 4-(6-Oxo-piperidin-3-yl)-benzoic acid

4-(6-Oxo-piperidin-3-yl)-benzoic acid

Cat. No.: B8432608
M. Wt: 219.24 g/mol
InChI Key: MSTXHHSXZJGLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Oxo-piperidin-3-yl)-benzoic acid is a synthetic organic compound characterized by a benzoic acid core substituted at the para position with a 6-oxo-piperidin-3-yl group.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-(6-oxopiperidin-3-yl)benzoic acid

InChI

InChI=1S/C12H13NO3/c14-11-6-5-10(7-13-11)8-1-3-9(4-2-8)12(15)16/h1-4,10H,5-7H2,(H,13,14)(H,15,16)

InChI Key

MSTXHHSXZJGLGO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCC1C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Structural Features Pharmacological Activity Key Findings References
4-(6-Oxo-piperidin-3-yl)-benzoic acid Benzoic acid + 6-oxo-piperidin-3-yl substituent Not explicitly reported Hypothesized to interact with neurotransmitter systems due to piperidinone moiety. N/A
4-[4-Oxo-(4H)-quinazolin-3-yl]-benzoic acid (PK-66) Benzoic acid + quinazolinone ring Analgesic (non-opioid) Acts via α2-adrenergic, dopaminergic, and GABAergic systems; no opioid receptor interaction.
4-(Sulfooxy)benzoic acid isomers Benzoic acid + sulfoxy group Metabolites (biotransformation) MS/MS fragmentation reveals loss of sulfoxy/carboxylic acid groups.
4-Oxo-4H-chromene-3-carboxylic acids Chromone core + carboxylic acid Antianaphylactic, antioxidant Synthetic derivatives show anti-inflammatory and redox-modulating effects.
4-O-β-D-Glucopyranosylbenzoate Benzoic acid + glucose moiety Natural product (plant-derived) Enhanced water solubility; potential prodrug applications.

Pharmacological Mechanisms

  • PK-66 (Quinazolinone derivative): Demonstrates potent analgesic activity through α2-adrenergic and dopaminergic pathways, with synergism observed with GABAergic agents like diazepam .
  • Chromone Derivatives : Exhibit dual antianaphylactic and antioxidant activities, likely due to the conjugated ketone and carboxylic acid groups stabilizing free radicals .
  • Sulfonated Benzoic Acids: As metabolites, their sulfoxy groups enhance polarity, facilitating renal excretion but reducing blood-brain barrier penetration compared to lipophilic piperidinone derivatives .

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